1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine
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Description
“1-(5-Fluoro-2-isobutoxyphenyl)ethanone” is a chemical compound with the molecular formula C12H15FO2 . Its molecular weight is 210.25 .
Molecular Structure Analysis
The molecular structure of “1-(5-Fluoro-2-isobutoxyphenyl)ethanone” is represented by the formula C12H15FO2 . For “1-(5-Fluoro-2-isobutoxyphenyl)ethanol”, the molecular formula is C12H17FO2 .Scientific Research Applications
Syntheses and Analytical Characterizations
Research on substances based on the 1,2-diarylethylamine template, including fluorolintane and its isomers, highlights their potential clinical applications and encounters as research chemicals for non-medical use. Some function as NMDA receptor antagonists with dissociative effects, indicating potential in studying neurological pathways and disorders (Dybek et al., 2019).
Pharma Market and Neurodegenerative Disorders
Derivatives like 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine are noted for their anti-dopaminergic properties, useful in treating schizophrenia, dependency, and neurodegenerative disorders. Their neuroleptic, neuroprotective, and antiaddictive activities further underscore the compound's relevance in pharmaceutical research aimed at discovering new treatments for these conditions (Habernickel, 2003).
Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil, synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), have shown inhibitory effects against leukemia HL-60 and liver cancer BEL-7402, indicating potential applications in cancer treatment research (Xiong et al., 2009).
Pharmacological Characterizations
Pharmacological investigations of 1,2-diarylethylamines, including fluorolintane and its isomers, provide insights into their high affinity for NMDA receptors and interactions with neurotransmitter transporters. This research contributes to understanding their effects on neurological functions and potential therapeutic applications (Wallach et al., 2019).
properties
IUPAC Name |
1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWUDGHCKDWAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine |
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